molecular formula C12H13NO B8569313 1-Amino-2-methyl-4-methoxy-naphthalene

1-Amino-2-methyl-4-methoxy-naphthalene

Cat. No.: B8569313
M. Wt: 187.24 g/mol
InChI Key: MZOMTDKDXRKTBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-2-methyl-4-methoxy-naphthalene is a useful research compound. Its molecular formula is C12H13NO and its molecular weight is 187.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

4-methoxy-2-methylnaphthalen-1-amine

InChI

InChI=1S/C12H13NO/c1-8-7-11(14-2)9-5-3-4-6-10(9)12(8)13/h3-7H,13H2,1-2H3

InChI Key

MZOMTDKDXRKTBB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1)OC)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

In recent years, attempts were made to produce 4-alkoxyanilines in one step from the nitrobenzenes of the above general formula (I) in the presence of noble catalysts in a substantially anhydrous mixed solvent composed of an alcohol and sulfuric acid. For example, Journal of the Chemical Society of Japan [1979 (11), page 1532] reported that 2,4-dimethoxyaniline was obtained in a maximum yield of 27.8% from o-nitroanisole as a material by adding dimethyl sulfoxide (DMSO for short) as a catalyst poison to the reaction system. Journal of the Chemical Society of Japan [1980 (2), page 245] states that 2.2% of p-anisidine was obtained from nitrobenzene, and particularly, when o-methylnitrobenzene was used as a starting material, 2-methyl-4-methoxyaniline was obtained in a maximum yield of 70.2% by adding DMSO (in the absence of DMSO, the yield was 48.3%). Journal of the Chemical Society of Japan [1982 (7), page 1237], subsequently published, reported that 2,3-dimethyl-p-anisidine, 2,6-dimethyl-p-anisidine, 1 -amino-4-methoxy-naphthalene, and 1-amino-2-methyl-4-methoxy-naphthalene were obtained from the corresponding nitro compounds in the presence of DMSO in a maximum yield of 67.4% (63.7% in the absence of DMSO), 72.1% (45.2% in the absence of DMSO), 68%, and 55%, respectively. Furthermore, it was reported long ago that p-anisidine was obtained in a yield of about 40% from phenylhydroxylamine in a mixed solvent of methanol and sulfuric acid [Ber., 31, 1500 (1898)].
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
( 7 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.